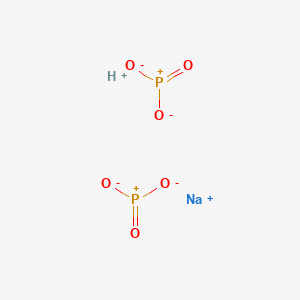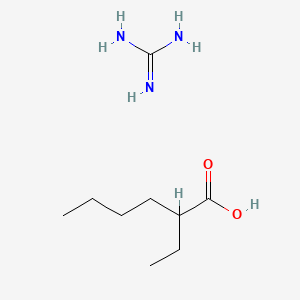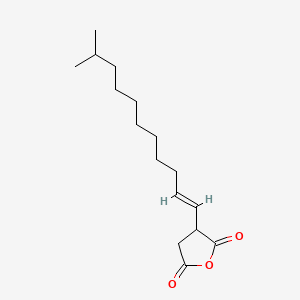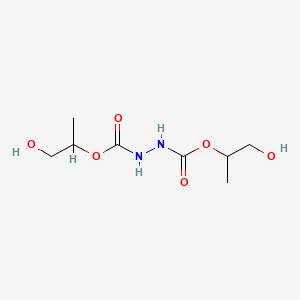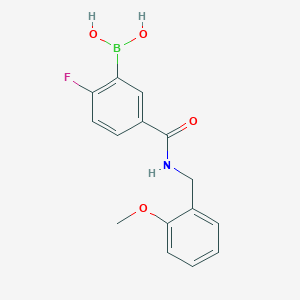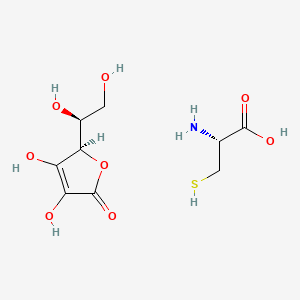
L-Cysteine L-ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine L-ascorbate is a compound formed by the combination of L-cysteine and L-ascorbic acid. L-cysteine is a sulfur-containing amino acid, while L-ascorbic acid is commonly known as vitamin C. This compound is known for its potent antioxidant properties, which are derived from both L-cysteine and L-ascorbic acid. It plays a significant role in various biological processes, including the maintenance of redox homeostasis and the protection of cells from oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-cysteine L-ascorbate typically involves the reaction of L-cysteine with L-ascorbic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the desired compound. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including fermentation and enzymatic processes. These methods are preferred over chemical synthesis due to their environmental friendliness and cost-effectiveness. For instance, L-cysteine can be produced through the fermentation of microorganisms such as Escherichia coli and Corynebacterium glutamicum . The produced L-cysteine is then reacted with L-ascorbic acid to form this compound.
Chemical Reactions Analysis
Types of Reactions: L-Cysteine L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or ferric ions. This reaction leads to the formation of disulfide bonds and dehydroascorbic acid.
Reduction: The compound can act as a reducing agent, reducing metal ions such as ferric ions to ferrous ions.
Substitution: this compound can undergo substitution reactions where the thiol group of L-cysteine reacts with electrophiles.
Major Products:
Oxidation Products: Disulfide bonds and dehydroascorbic acid.
Reduction Products: Reduced metal ions (e.g., ferrous ions).
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
L-Cysteine L-ascorbate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and antioxidant in various chemical reactions and processes.
Biology: The compound is studied for its role in cellular redox homeostasis and its protective effects against oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects, including its use in the treatment of oxidative stress-related diseases and as a supplement to boost the immune system.
Industry: It is used in the food and cosmetic industries for its antioxidant properties, helping to preserve the quality and stability of products.
Mechanism of Action
The mechanism of action of L-cysteine L-ascorbate involves its antioxidant properties. L-cysteine acts as a precursor to glutathione, a major intracellular antioxidant, while L-ascorbic acid directly scavenges reactive oxygen species. The compound also enhances the activity of antioxidant enzymes and supports the regeneration of other antioxidants such as vitamin E. The molecular targets include reactive oxygen species and various cellular components that are protected from oxidative damage.
Comparison with Similar Compounds
L-Cysteine L-ascorbate is unique due to the combined antioxidant properties of L-cysteine and L-ascorbic acid. Similar compounds include:
N-acetyl L-cysteine: A derivative of L-cysteine with similar antioxidant properties.
L-ascorbic acid 2-phosphate: A stable derivative of L-ascorbic acid used in various applications.
Glutathione: A tripeptide containing L-cysteine that acts as a major intracellular antioxidant.
Compared to these compounds, this compound offers the combined benefits of both L-cysteine and L-ascorbic acid, making it a potent antioxidant with a broad range of applications.
Properties
CAS No. |
35412-64-7 |
|---|---|
Molecular Formula |
C9H15NO8S |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1 |
InChI Key |
HJOVGSYHDSFKNN-CACBPORGSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


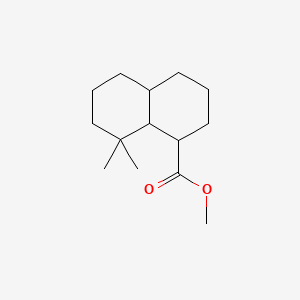
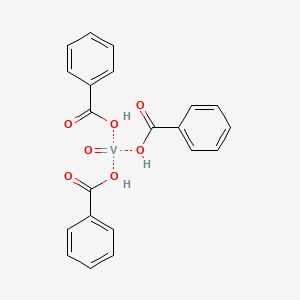


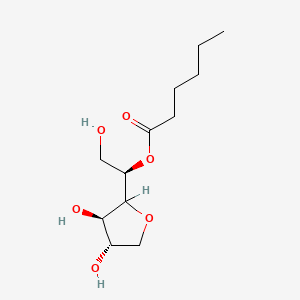
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
